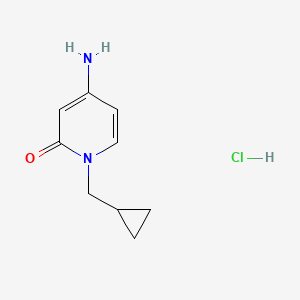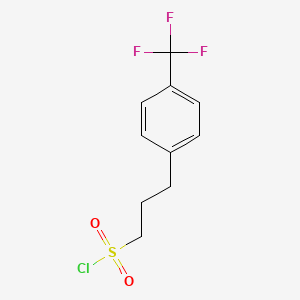
Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate, also known as TFMAC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TFMAC is a cyclohexane derivative that contains a trifluoromethyl group and an amino group, making it a versatile molecule with unique properties.
作用機序
The mechanism of action of Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been found to bind to the GABA-A receptor, a neurotransmitter receptor that is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, this compound has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties. In materials science, this compound has been used to synthesize materials with unique properties, such as high thermal stability and mechanical strength. In organic synthesis, this compound has been employed as a reagent for the preparation of various compounds, including amino acids and peptides.
実験室実験の利点と制限
Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate has several advantages for use in lab experiments, including its high purity, solubility in organic solvents, and ease of synthesis. However, this compound also has some limitations, including its relatively high cost and limited availability from commercial sources.
将来の方向性
There are several future directions for research involving Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate, including:
1. Further investigation of its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
2. Development of new materials based on this compound for use in various applications, such as electronics and energy storage.
3. Exploration of new synthetic routes for the preparation of this compound and related compounds.
4. Investigation of the mechanism of action of this compound and its interactions with enzymes and receptors in the body.
5. Development of new methods for the functionalization of this compound and its derivatives for use in organic synthesis.
In conclusion, this compound is a versatile molecule that has gained attention in scientific research due to its potential applications in various fields. Its unique properties, such as its trifluoromethyl and amino groups, make it a valuable building block for the synthesis of novel materials and compounds. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine, materials science, and organic synthesis.
合成法
Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate can be synthesized through a multistep process that involves the reaction of cyclohexanone with trifluoromethylamine, followed by the addition of methyl chloroformate and ammonia. The resulting product is a white crystalline powder that is soluble in organic solvents.
科学的研究の応用
Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties, such as high thermal stability and mechanical strength. In organic synthesis, this compound has been employed as a reagent for the preparation of various compounds, including amino acids and peptides.
特性
IUPAC Name |
methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c1-15-7(14)6-2-4-8(13,5-3-6)9(10,11)12/h6H,2-5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBZMTYTWXRQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

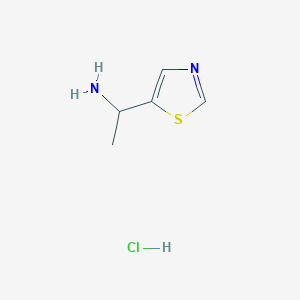
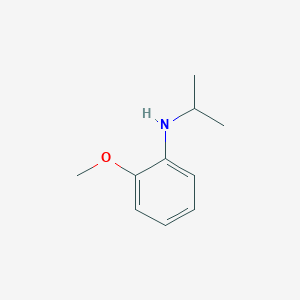

![[3-Amino-5-[(4-fluorophenyl)amino]-4-(phenylsulfonyl)-2-thienyl](1,3-benzodioxol-5-yl)methanone](/img/structure/B2715317.png)
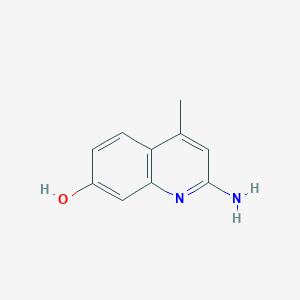
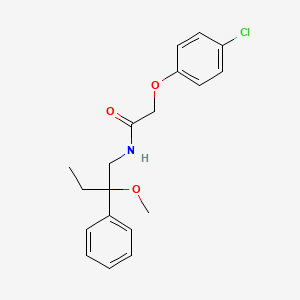

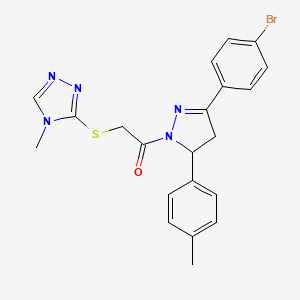

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid](/img/structure/B2715327.png)
![N-[2-Fluoro-1-(3-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2715328.png)
